2,2-Dichloro-1,1,1-trifluoropropane

Description

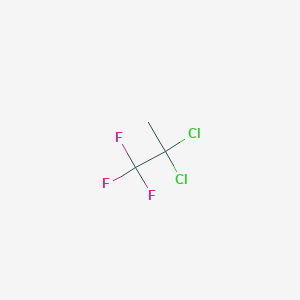

2,2-Dichloro-1,1,1-trifluoropropane, also known as this compound, is a useful research compound. Its molecular formula is C3H3Cl2F3 and its molecular weight is 166.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Refrigeration and Air Conditioning

Usage : 2,2-Dichloro-1,1,1-trifluoropropane is predominantly used as a refrigerant in various cooling systems. It is favored for its low ozone depletion potential compared to traditional CFCs.

Properties :

- Chemical Formula : C₃H₃Cl₂F₃

- Boiling Point : Approximately 27.8 °C

- Ozone Depletion Potential (ODP) : 0.02

Applications :

- Used in chillers and air conditioning units in commercial and residential buildings.

- Acts as a refrigerant in automotive air conditioning systems.

Fire Suppression

Usage : The compound is employed in fire extinguishers due to its effectiveness in suppressing flames without leaving residue.

Advantages :

- Non-conductive and safe for use around electrical equipment.

- Rapidly evaporates after discharge, minimizing cleanup efforts.

Foam Blowing Agents

Usage : HCFC-123 serves as a blowing agent in the production of foam products such as insulation materials.

Benefits :

- Provides excellent thermal insulation properties.

- Reduces the environmental impact compared to CFCs.

Chemical Intermediate

This compound is utilized as an intermediate in synthesizing other chemical compounds. Its role in chemical manufacturing includes:

- Synthesis of Fluorinated Compounds : It acts as a precursor for producing other fluorinated chemicals that have applications in pharmaceuticals and agrochemicals.

Cleaning Agents

The compound is also used in specialized cleaning applications:

- Metal Cleaning : Effective for degreasing metals and cleaning electronic components without damaging them.

Data Table of Applications

| Application | Description | Advantages |

|---|---|---|

| Refrigerant | Used in cooling systems | Low ODP, effective cooling |

| Fire Suppression | Component of fire extinguishers | Non-conductive, residue-free |

| Foam Blowing Agent | Used in insulation foams | Excellent thermal insulation |

| Chemical Intermediate | Precursor for fluorinated compounds | Versatile synthesis applications |

| Cleaning Agent | Metal degreasing and electronic cleaning | Safe on sensitive materials |

Case Study 1: Refrigeration Systems

In a study conducted by the American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE), HCFC-123 was evaluated for its performance in commercial refrigeration systems. The results indicated that systems using HCFC-123 showed improved energy efficiency compared to those using older CFC-based refrigerants. The study highlighted the compound's favorable thermodynamic properties that contribute to lower energy consumption while maintaining optimal cooling performance.

Case Study 2: Fire Extinguishing Systems

A case study published by the National Fire Protection Association (NFPA) examined the effectiveness of HCFC-123 in fire suppression systems within data centers. The findings revealed that HCFC-123 effectively suppressed fires without damaging sensitive electronic equipment, making it an ideal choice for environments where traditional water-based extinguishing methods could cause significant damage.

Case Study 3: Foam Production

Research conducted by the Society of Plastics Engineers demonstrated that using HCFC-123 as a blowing agent resulted in foams with superior thermal insulation properties compared to those produced with CFCs. This research supports the transition towards more environmentally friendly alternatives while maintaining product performance.

Q & A

Basic Research Questions

Q. What are the critical thermodynamic properties of 2,2-dichloro-1,1,1-trifluoropropane, and how can they be experimentally validated?

- Key Properties :

- Boiling point: 300.2 K

- Critical temperature (): 456.86–456.96 K

- Critical pressure (): 36.655–36.75 bar

- Vaporization enthalpy (): 26.6 ± 0.3 kJ/mol .

- Methodology :

- Use adiabatic calorimetry for heat capacity measurements and vapor-liquid equilibrium (VLE) experiments to validate phase behavior.

- Compare results with the International Standard Equation of State for Refrigerant 123 (Younglove, 1994) to ensure consistency .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound synthesis?

- Approach :

- Acquire , , and NMR spectra. For example, the spectrum of pure this compound should show a triplet due to coupling with adjacent nuclei.

- Compare with reference spectra to detect impurities (e.g., mislabeled isomers like 3-chloro-1,1,1-trifluoropropane) .

Q. What synthetic routes are reported for this compound, and how can selectivity be optimized?

- Methods :

- Hydrofluorination of chlorinated precursors using SbCl-based catalysts (patent: Fujian Shaowu Yongfei Chemical Co., 2024) .

- Optimize reaction conditions (temperature, HF stoichiometry) to minimize byproducts like 2-chloro-1,1,1-trifluoropropene .

Advanced Research Questions

Q. How do discrepancies in thermodynamic data for this compound arise, and how can they be reconciled?

- Analysis :

- Discrepancies in critical density () values (3.62–3.64 mol/L) may stem from measurement techniques (e.g., static vs. dynamic methods).

- Cross-validate using the NIST Standard Reference Database 69 and ensure purity >99.5% to reduce experimental error .

Q. What advanced techniques can resolve contradictions in environmental impact assessments of this compound?

- ODP/GWP Studies :

- Ozone Depletion Potential (ODP): Compare with R-11 (CFC-11) using atmospheric lifetime and chlorine-loading calculations .

- Global Warming Potential (GWP): Use infrared absorption cross-section data and radiative forcing models (IPCC guidelines) .

Q. How can computational modeling predict the reaction kinetics of this compound degradation?

- Methods :

- Apply density functional theory (DFT) to simulate C-Cl bond cleavage pathways under UV irradiation.

- Validate with experimental Arrhenius parameters from gas-phase pyrolysis studies .

Q. Methodological Guidance Table

Properties

IUPAC Name |

2,2-dichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2F3/c1-2(4,5)3(6,7)8/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWQLZUJMHEDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2F3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221434 | |

| Record name | Propane, 2,2-dichloro-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.95 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-01-4 | |

| Record name | 2,2-Dichloro-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,2-dichloro-1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007126014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2,2-dichloro-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.